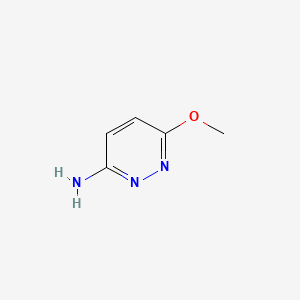

3-Amino-6-methoxypyridazine

Descripción

Significance of Pyridazine (B1198779) Derivatives in Heterocyclic Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a significant position in the field of heterocyclic chemistry. slideshare.net Its unique physicochemical properties make it an attractive scaffold in molecular design, particularly in medicinal chemistry. nih.gov The pyridazine nucleus is characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen-bonding, which can be critical for interactions with biological targets. nih.gov These properties contribute to its applications in molecular recognition and can offer advantages in drug discovery, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition. nih.gov

Pyridazine and its derivatives are recognized as versatile building blocks for creating highly functionalized heterocyclic compounds. nih.govscholarsresearchlibrary.com The scaffold's structure can be readily functionalized at various positions, making it a valuable synthetic component for designing novel molecules. scholarsresearchlibrary.comscirp.org Consequently, the pyridazine core is a structural feature in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scirp.orgresearchgate.netrjptonline.org The imidazo[1,2-b]pyridazine (B131497) and pyridopyridazine (B8481360) fused ring systems, for example, are prominent in many bioactive molecules and approved drugs, underscoring the scaffold's importance. scirp.orgnih.gov The successful development of pyridazine-containing drugs has spurred further interest in exploring new derivatives for various therapeutic applications. nih.govbenthamdirect.com

Overview of 3-Amino-6-methoxypyridazine as a Key Synthetic Intermediate

Within the diverse family of pyridazine derivatives, this compound emerges as a critical synthetic intermediate. This compound possesses a pyridazine ring substituted with an amino group at the 3-position and a methoxy (B1213986) group at the 6-position. It is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. chemicalbook.comtheclinivex.comgoogle.com

The utility of this compound is demonstrated by its role in the synthesis of pyridopyrimidine compounds, including the anticancer drug Relugolix, which is used in the treatment of pain associated with endometriosis, uterine fibroids, and advanced prostate cancer. chemicalbook.comgoogle.com It also serves as a precursor for creating various other derivatives. For instance, it can be reacted to form sulfanilamide (B372717) derivatives, such as sulfamethoxypyridazine, and is used in the palladium-catalyzed Suzuki reaction to synthesize 3-amino-6-arylpyridazines, which have shown potential as acetylcholinesterase inhibitors. google.comthieme-connect.comnist.gov

The common synthesis of this compound involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727). chemicalbook.comgoogle.comchemicalbook.com This nucleophilic substitution reaction replaces the chlorine atom with a methoxy group. google.com The reaction conditions, such as temperature and duration, can be optimized to achieve high yields. chemicalbook.com Due to its importance, methods have been developed to detect and control potential process-related impurities, ensuring the quality of the final products. google.com

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 7252-84-8 | echemi.comsigmaaldrich.comchemscene.com |

| Molecular Formula | C₅H₇N₃O | chemicalbook.comechemi.comcymitquimica.com |

| Molecular Weight | 125.13 g/mol | chemicalbook.comechemi.comcymitquimica.com |

| IUPAC Name | 6-methoxypyridazin-3-amine | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 103-107 °C | chemicalbook.comchemicalbook.comechemi.com |

| Boiling Point | 353.5°C at 760 mmHg | echemi.com |

| Topological Polar Surface Area | 61 Ų | echemi.com |

| Physical Form | Solid, white to light yellow crystalline powder | chemicalbook.comchemicalbook.comechemi.com |

Research Findings on the Synthesis of this compound

The synthesis of this compound is well-documented in chemical literature, primarily involving the nucleophilic substitution of a halogenated pyridazine precursor.

| Precursor | Reagents | Conditions | Yield | Source(s) |

| 3-amino-6-chloropyridazine | Sodium methoxide, methanol | Sealed Carius tube, heated for 20 hours | Not specified, but a white crystalline solid was obtained | chemicalbook.comgoogle.comchemicalbook.com |

| 3-amino-6-chloropyridazine | Sodium methoxide, copper powder, methanol | Sealed tube, 160 °C for 24 hours | 85.7% | chemicalbook.comechemi.com |

| 3,6-dichloropyridazine (B152260) | Aminoalkyl chain, followed by reaction with phenylboronic acid | Palladium-catalyzed cross-coupling reaction (Suzuki reaction) | 35-65% (for the final aryl derivative) | thieme-connect.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBPONDYDVMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222846 | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-84-8 | |

| Record name | 3-Amino-6-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7252-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYPYRIDAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3H9A46C5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Amino 6 Methoxypyridazine and Its Analogs

Established Synthetic Routes

The synthesis of 3-Amino-6-methoxypyridazine primarily relies on well-established chemical transformations that are both reliable and scalable. These routes typically involve the modification of a pre-existing pyridazine (B1198779) ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone for the synthesis of this compound, where a leaving group on the pyridazine ring is displaced by a methoxide (B1231860) nucleophile.

A prevalent and direct method for preparing this compound involves the reaction of 6-Chloropyridazin-3-amine with sodium methoxide. smolecule.comgoogle.com In this process, the chlorine atom at the 6-position acts as a leaving group and is substituted by the methoxy (B1213986) group from sodium methoxide. The reaction is typically conducted in methanol (B129727), which serves as both the solvent and the source for the methoxide base (when sodium metal is used). google.com The synthesis is often performed under elevated temperature and pressure in a sealed vessel, such as a Carius tube, to ensure the reaction proceeds to completion. google.comchemicalbook.comchemicalbook.com For instance, heating a mixture of 3-amino-6-chloropyridazine (B20888) with a solution of sodium methoxide in methanol at 150°C for 20 hours has been shown to yield the desired product. google.com Following the reaction, purification often involves evaporation of the solvent, followed by dissolution of the residue in an organic solvent mixture and treatment with activated charcoal to remove colored impurities. google.comchemicalbook.comchemicalbook.com

Reaction Details: Nucleophilic Substitution

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|

Data derived from a representative patented procedure. google.com

To enhance the efficiency of the methoxylation, copper catalysis can be employed. smolecule.com The addition of copper powder to the reaction mixture of 3-amino-6-chloropyridazine and sodium methoxide in methanol facilitates the substitution process. chemicalbook.com This catalyzed reaction can be carried out in a sealed tube at high temperatures, for example, 160°C for 24 hours. chemicalbook.com The use of a copper catalyst has been reported to produce high yields of this compound, reaching up to 85.7%. chemicalbook.com The workup procedure involves filtering the reaction mixture to remove the catalyst and other solids, followed by vacuum concentration and purification by chromatography. chemicalbook.com

Reaction Details: Copper-Catalyzed Substitution

| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Yield |

|---|

Data sourced from a reported laboratory synthesis. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridazine rings, allowing for the synthesis of a wide array of analogs. smolecule.com While not a direct synthesis of this compound itself, this methodology is crucial for creating derivatives by forming new carbon-carbon bonds. A key example is the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine. researchgate.net In this approach, the chlorine atom at the 6-position is replaced by an aryl group from an arylboronic acid in the presence of a palladium(0) catalyst. researchgate.net This method provides a pathway to novel derivatives that would be difficult to access through other means, expanding the chemical space for medicinal chemistry applications. researchgate.net

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for constructing complex heterocyclic systems like pyridazines from simple starting materials in a single step.

The fundamental pyridazine ring structure can be assembled through a one-pot, three-component reaction. researchgate.net This approach typically involves the condensation of an arylglyoxal derivative, a compound with an active methylene (B1212753) group such as a β-dicarbonyl compound (e.g., a β-ketoester), and a hydrazine (B178648) source like hydrazine hydrate (B1144303). researchgate.net This strategy allows for the regioselective formation of highly substituted pyridazine analogs. researchgate.net The reaction mechanism is proposed to proceed through an initial aldol (B89426) or Knoevenagel condensation between the arylglyoxal and the β-dicarbonyl compound, followed by cyclization with hydrazine to form the pyridazine ring. researchgate.net This methodology is valued for its efficiency and ability to generate molecular diversity from readily available starting materials. dntb.gov.ua

Utilization of Arylhydrazones with α,β-Unsaturated Nitriles

The reaction of arylhydrazones with α,β-unsaturated nitriles represents a versatile method for the synthesis of substituted pyridazine analogs. This pathway often involves the coupling of crotononitriles with aryldiazonium salts, which can lead to the formation of acyclic hydrazones. africaresearchconnects.com Subsequent cyclization of these hydrazone intermediates yields the pyridazine core. africaresearchconnects.com The specific outcome of these reactions can be highly dependent on the coupling conditions used. africaresearchconnects.com In some cases, direct formation of pyridazines is achieved, offering a more streamlined synthetic route. africaresearchconnects.com Research into these reactions has confirmed the structures of the resulting products through comprehensive spectral and analytical data. africaresearchconnects.com This methodology contributes significantly to the field of heterocyclic synthesis by providing new avenues for developing pyridazine derivatives. africaresearchconnects.com

Synthesis of Fused Pyridazine Systems

The development of fused heterocyclic systems containing the pyridazine moiety is an area of significant research interest due to their diverse applications. These complex molecules are often constructed by building upon a pre-existing pyridazine ring or by forming the pyridazine ring as part of the final cyclization step.

Formation of 1,2,3-Triazole-Fused Pyridazines

A common and effective strategy for constructing 1,2,3-triazole-fused pyridazines, specifically 1H-1,2,3-triazolo[4,5-d]pyridazines, involves the reaction of 1,2,3-triazole precursors bearing dicarbonyl functionalities with hydrazine hydrate. researchgate.netnih.gov This reaction initially forms a diacylhydrazide intermediate, which is then cyclized through the application of high heat or acidic conditions to yield the fused bicyclic system. nih.gov

Another established method involves the cyclization of a diaminopyridazine precursor using a nitrite (B80452) source. nih.govnih.gov These synthetic routes are fundamental in generating a variety of 1,2,3-triazole-fused pyridazine cores, which are explored for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of efficient and environmentally benign protocols. For the synthesis of this compound and its derivatives, advanced techniques such as microwave irradiation and ultrasound assistance have emerged as powerful tools that align with the principles of green chemistry.

Microwave-Enhanced Synthesis Protocols

Microwave-assisted synthesis has become a highly effective technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of key precursors for this compound.

A notable application is the selective mono-amination of 3,6-dichloropyridazine (B152260). rsc.org By treating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution under microwave irradiation, 3-amino-6-chloropyridazine, a direct precursor to the target molecule, can be synthesized efficiently. rsc.org This protocol offers significant advantages in terms of reaction speed and yield. rsc.org Furthermore, microwave heating has been effectively used in subsequent functionalization steps, such as Suzuki cross-coupling reactions, to introduce aryl or heteroaryl groups at the 6-position of the pyridazine ring. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3,6-Dichloropyridazine | NH4OH | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87% |

| 3-Amino-6-chloropyridazine | Arylboronic acid | Microwave, Catalyst, Base, 10 min | 3-Amino-6-arylpyridazine | 22-65% |

Table 1. Examples of Microwave-Enhanced Synthesis of Pyridazine Derivatives. rsc.orgresearchgate.net

Green Chemistry Approaches

Green chemistry principles emphasize the reduction of hazardous substances and the use of sustainable methods. In pyridazine synthesis, this often involves using water as a solvent and employing energy-efficient activation techniques.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. nih.gov This green technique offers numerous advantages, including significantly reduced reaction times, improved yields, and milder reaction conditions compared to traditional methods. researchgate.netresearchgate.net

The synthesis of pyridazine derivatives has been shown to benefit from ultrasonic irradiation. researchgate.net For instance, three-component condensation reactions involving arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate can be carried out efficiently in water under ultrasound, affording pyridazine products in high yields within minutes. researchgate.netresearchgate.net This approach avoids the use of hazardous organic solvents and reduces energy consumption, making it an environmentally friendly alternative for the construction of the pyridazine core. nih.govgrowingscience.com

| Reaction Type | Conditions | Time | Yield |

| Three-component condensation | Ultrasound, Water | 3-5 min | High |

| Three-component condensation | Conventional, 50°C | 20 min | 75% |

| Three-component condensation | Ultrasound, Water, 50°C | 20 min | 88% |

Table 2. Comparison of Ultrasound-Assisted and Conventional Pyridazine Synthesis. nih.govresearchgate.net

Application of Ionic Liquids as Reaction Media and Catalysts

The use of ionic liquids (ILs) as alternative solvents and catalysts in organic synthesis has gained significant traction due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. researchgate.netbenthamdirect.comauctoresonline.org While direct studies detailing the synthesis of this compound specifically in ionic liquids are not extensively reported in the reviewed literature, the broader application of ILs in the synthesis of nitrogen-containing heterocycles provides a strong basis for their potential utility in this area. researchgate.netbenthamdirect.comresearchgate.net

Ionic liquids can function as both the reaction medium and catalyst, enhancing reaction rates and selectivity. auctoresonline.org Their polar nature can effectively stabilize charged intermediates and transition states, which is particularly relevant in nucleophilic aromatic substitution reactions often employed in pyridazine synthesis. For instance, the synthesis of aminopyridazine derivatives often involves the displacement of a halide with an amine, a process that could be facilitated by the ionic environment of an IL.

The catalytic activity of ionic liquids can be intrinsic to their structure or can be introduced by functionalizing the cation or anion. auctoresonline.org For example, basic ionic liquids can act as catalysts in condensation reactions, while acidic ionic liquids can promote reactions requiring proton catalysis. auctoresonline.org This tunability allows for the design of task-specific ionic liquids tailored for a particular synthetic transformation.

In the context of synthesizing analogs of this compound, ionic liquids could offer several advantages over traditional organic solvents. These include improved reaction yields, reduced reaction times, and simplified product isolation and catalyst recycling. researchgate.net The table below summarizes the potential applications of different types of ionic liquids in key reactions for pyridazine synthesis, based on general principles of heterocyclic synthesis in these media.

| Ionic Liquid Type | Potential Application in Pyridazine Synthesis | Rationale |

| Imidazolium-based ILs | Nucleophilic aromatic substitution | High polarity stabilizes charged intermediates. acs.org |

| Pyridinium-based ILs | General solvent for heterocycle synthesis | Good solvating power for a range of reactants. |

| Basic ILs ([bmim][OH]) | Condensation reactions (e.g., hydrazine with dicarbonyls) | Acts as a basic catalyst to promote cyclization. auctoresonline.org |

| Acidic ILs | Diels-Alder reactions for pyridazine ring formation | Can act as a Lewis acid catalyst to accelerate cycloaddition. |

While empirical data for the synthesis of this compound in ionic liquids is needed, the existing literature on N-heterocycle synthesis strongly suggests that this is a promising avenue for greener and more efficient synthetic routes.

Chemo- and Regioselective Synthesis of Substituted Pyridazines

Achieving specific chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridazines, including this compound and its analogs. The control over the placement of functional groups on the pyridazine ring is paramount for their application in various fields.

One prominent strategy for the regioselective synthesis of pyridazines involves the condensation of unsymmetrical 1,4-dicarbonyl compounds with hydrazine derivatives. thieme-connect.de The regiochemical outcome of this reaction is influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions. For instance, the reaction of 1,2,4-triketone analogs with hydrazines can be directed to yield specific pyridazinone isomers by controlling factors such as the solvent and the presence of acid catalysts. mdpi.com

Another powerful method for achieving regioselectivity is the inverse-electron-demand Diels-Alder reaction between tetrazines and various dienophiles. The reaction of tetrazines with alkynyl sulfides, for example, leads to the formation of trisubstituted pyridazines with high regiocontrol. rsc.org The subsequent transformation of the sulfur substituent provides a versatile handle for further functionalization.

The functionalization of pre-existing pyridazine rings also offers opportunities for chemo- and regioselective synthesis. For instance, the selective metalation of 3,6-disubstituted pyridazines using reagents like TMPMgCl·LiCl allows for the introduction of substituents at specific positions. uni-muenchen.de Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of dihalopyridazines, can be controlled to achieve site-selective substitution. The outcome of these reactions is often dictated by the electronic and steric properties of the substituents already present on the pyridazine ring, as well as the choice of catalyst and ligands. rsc.org

The following table summarizes key methodologies for the chemo- and regioselective synthesis of substituted pyridazines, which are applicable to the synthesis of analogs of this compound.

| Synthetic Method | Key Reactants | Selectivity Control |

| Condensation of 1,2,4-Triketones | 1,2,4-Triketone analogs, Hydrazines | Substituent nature, reaction conditions (solvent, catalyst). mdpi.com |

| Inverse-Electron-Demand Diels-Alder | Tetrazines, Alkynyl sulfides | Inherent regioselectivity of the cycloaddition. rsc.org |

| Selective Metalation | Dihalopyridazines, Organometallic reagents | Directing effect of existing substituents. uni-muenchen.de |

| Suzuki-Miyaura Coupling | Dihalopyridazines, Boronic acids | Ligand tuning, electronic and steric effects of substituents. rsc.org |

These examples highlight the diverse strategies available to chemists for the controlled synthesis of specifically substituted pyridazine derivatives, paving the way for the rational design and synthesis of novel analogs of this compound with desired properties.

Chemical Reactivity and Derivatization of 3 Amino 6 Methoxypyridazine

Reactivity Profiles of Functional Groups

The unique arrangement of the amino and methoxy (B1213986) groups on the pyridazine (B1198779) ring allows for a range of selective chemical transformations. The amino group typically acts as a nucleophile, while the methoxy group can be targeted for nucleophilic substitution, and the ring itself can be functionalized through cross-coupling reactions.

Nucleophilic Substitution Reactions at the Methoxy Group

The methoxy group at the 6-position of the pyridazine ring can be displaced by various nucleophiles under specific reaction conditions. chemrxiv.org While the methoxy group is not as reactive as a halogen leaving group, its substitution provides a direct route to introduce new functionalities at this position.

One common method for the synthesis of 3-amino-6-methoxypyridazine involves the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860), highlighting the susceptibility of the C6 position to nucleophilic attack. chemicalbook.comgoogle.comchemicalbook.com This transformation can be reversed or extended to other nucleophiles. For instance, reacting 3-amino-6-chloropyridazine with sodium methoxide in a different alcohol solvent, such as n-hexanol, can lead to a mixture of this compound and the corresponding 3-amino-6-n-hexoxypyridazine, demonstrating that alkoxide exchange is possible. google.com This suggests that the methoxy group can be substituted by other alkoxides, as well as other nucleophiles like amines or thiols, typically requiring elevated temperatures or catalytic activation.

Table 1: Examples of Nucleophilic Substitution at the C6 Position of 3-Aminopyridazine (B1208633) Derivatives This table illustrates the principle of nucleophilic substitution on the pyridazine ring, which is applicable to the methoxy derivative.

| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |

| 3-amino-6-chloropyridazine | Sodium Methoxide | Methanol (B129727), sealed tube, 150°C, 20 hours | This compound | google.com |

| 3-amino-6-chloropyridazine | Sodium Phenolate | Phenol, 150°C, 24 hours | 3-amino-6-phenoxypyridazine | google.com |

| 3-amino-6-chloropyridazine | Sodium Benzylate | Benzyl alcohol, 150°C, 24 hours | 3-amino-6-benzyloxypyridazine | google.com |

Acylation Reactions of the Amino Group

The primary amino group at the C3 position is a key site for derivatization, readily undergoing acylation with various reagents like acyl chlorides and anhydrides to form stable amide bonds. chemrxiv.org This reaction is fundamental for introducing a wide array of substituents, thereby modifying the compound's physicochemical and biological properties.

Acylation can be performed under various conditions. A common procedure involves reacting the amine with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. google.com For example, the reaction of 3-amino-6-substituted pyridazines with p-acetylsulfanilyl chloride in pyridine yields the corresponding 3-(N-acetylsulfanilamido) derivatives. google.com Subsequent hydrolysis of the acetyl group can furnish the desired sulfonamide. google.com N-acetylation can also be achieved using reagents like acetic anhydride or acetonitrile under specific catalytic conditions. mdpi.com

Table 2: Representative Acylation of an Amino Group This table provides a general example of amine acylation, a reaction type that this compound readily undergoes.

| Amine | Acylating Agent | Conditions | Product | Reference |

| Aniline | Acetonitrile | Alumina catalyst, 200°C, 50 bar, continuous flow | N-Phenylacetamide | mdpi.com |

| Unprotected α-amino acids | Benzotriazolyl carboxylates | WSCI, HO-Bt | N-acylated amino acids | nih.gov |

Cross-Coupling Reactions for Complex Arylpyridazine Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While this compound can be utilized in these reactions, its direct use is less common than that of its halogenated counterparts, such as 3-amino-6-chloropyridazine. chemrxiv.orgresearchgate.net The methoxy group is generally a poor leaving group in typical cross-coupling cycles (e.g., Suzuki, Stille, Negishi) compared to halides or triflates.

To employ this compound in cross-coupling, derivatization of the methoxy group into a more reactive leaving group (e.g., a triflate) would be a viable strategy. Alternatively, modern methodologies focusing on direct C-H activation could provide a more atom-economical route. nih.govnih.govmdpi.com Direct arylation of the pyridazine ring, targeting one of the C-H bonds, would bypass the need for a pre-installed leaving group. Research on the direct arylation of other electron-deficient heterocycles suggests that this approach is feasible, typically requiring a palladium catalyst and a suitable directing group or specific reaction conditions to control regioselectivity. nih.govresearchgate.net The majority of reported cross-coupling reactions on this scaffold, however, begin with 3-amino-6-chloropyridazine, which readily undergoes Suzuki-Miyaura coupling with various arylboronic acids to produce 3-amino-6-arylpyridazines. researchgate.net

Table 3: Suzuki-Miyaura Coupling of a Halogenated Pyridazine Precursor

| Pyridazine Derivative | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

| 3-amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ / Toluene | 3-amino-6-phenylpyridazine | 65% | researchgate.net |

| 3-amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ / Toluene | 3-amino-6-(4-methoxyphenyl)pyridazine | 55% | researchgate.net |

Selective Alkylation Strategies

The amino group of this compound can be alkylated to form secondary or tertiary amines. However, achieving selective mono-alkylation can be challenging, as the primary amine's initial product, a secondary amine, is often more nucleophilic and can react further to yield a tertiary amine. nih.gov

Strategies to control the extent of alkylation include:

Stoichiometric Control: Careful control over the amount of the alkylating agent used.

Bulky Reagents: Using sterically hindered alkylating agents or protecting groups to disfavor di-alkylation.

Reductive Amination: A two-step process involving the formation of an imine followed by reduction, which often provides better control for mono-alkylation.

Catalytic Methods: Heterogeneous catalysts have been developed for the selective N-alkylation of aminopyridines using alkyl carbonates, alcohols, or halides as alkylating agents. google.com These methods can offer high activity and selectivity for either N-monoalkylated or N,N-dialkylated products depending on the conditions. google.com

Recent advances have introduced N-aminopyridinium salts as ammonia surrogates that undergo self-limiting alkylation, providing a novel route to secondary amines without overalkylation by involving transient pyridinium ylide intermediates. chemrxiv.orgnih.gov

Formation of Schiff Bases and Related Ligands

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases (or imines). semanticscholar.orgutq.edu.iqcore.ac.uk This reaction typically involves heating the reactants in a suitable solvent, sometimes with an acid or base catalyst to facilitate the dehydration step. semanticscholar.orgutq.edu.iq

The resulting Schiff base contains a C=N (azomethine) group, which is a key functional group in many biologically active molecules and an important feature in coordination chemistry. semanticscholar.org The imine nitrogen has a lone pair of electrons and can coordinate to metal ions, making these derivatives valuable as ligands for the synthesis of metal complexes. semanticscholar.orgcore.ac.uk The reaction with bifunctional carbonyl compounds, such as salicylaldehyde, can produce bidentate or multidentate ligands capable of forming stable chelate complexes with various transition metals. core.ac.ukresearchgate.net

Table 4: General Conditions for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | General Product |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Ethanol or Methanol | Acetic Acid (catalytic) | Imine (Schiff Base) |

Strategies for Scaffold Derivatization and Chemical Diversity Generation

This compound serves as an excellent starting scaffold for generating libraries of diverse compounds for chemical and pharmaceutical research. smolecule.comtheclinivex.com The distinct reactivity of its functional groups allows for a systematic and combinatorial approach to derivatization.

A common strategy involves a multi-step sequence where each reaction site is addressed selectively. For example:

Acylation/Alkylation at the Amino Group: The amino group can be functionalized first with a variety of acyl or alkyl groups.

Substitution at the Methoxy Group: The resulting N-functionalized intermediate can then undergo nucleophilic substitution at the C6 position to introduce a second point of diversity.

Cross-Coupling of a Halogenated Analog: Alternatively, starting with 3-amino-6-chloropyridazine, Suzuki or other cross-coupling reactions can be used to install a diverse range of aryl or heteroaryl groups at the C6 position. researchgate.net The amino group on this product can then be further derivatized.

This scaffold approach allows for the rapid synthesis of numerous analogs where substituents at the C3 and C6 positions are varied. Such libraries are instrumental in structure-activity relationship (SAR) studies to optimize compounds for specific biological targets, as demonstrated by the development of substituted 3-aminopyridazine derivatives with antidepressant, serotonergic, and dopaminergic activities. nih.gov

Introduction of Diverse Aryl and Alkyl Moieties

The functionalization of the this compound scaffold through the introduction of aryl and alkyl groups is a key strategy for creating a diverse range of derivatives. While direct derivatization of this compound is not extensively documented, the reactivity of its close analog, 3-amino-6-chloropyridazine, provides significant insight into potential synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a powerful tool for forming carbon-carbon bonds. This reaction is instrumental in introducing aryl moieties onto the pyridazine core. Typically, a halo-pyridazine is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various arylboronic acids can be employed to synthesize 3-amino-6-arylpyridazines in good yields. This method is noted for its efficiency, avoiding the more protracted traditional multi-step syntheses bldpharm.com. The reaction is generally carried out under mild conditions and demonstrates a tolerance for a variety of functional groups on the arylboronic acid researchgate.net.

The introduction of alkyl moieties can be achieved through nucleophilic substitution reactions. The reaction of 3-amino-6-chloropyridazine with sodium alkoxides in the corresponding alcohol can yield 3-amino-6-alkoxypyridazines chemicalbook.com. For example, reacting 3-amino-6-chloropyridazine with sodium methoxide in methanol produces this compound chemicalbook.comchemicalbook.com. This principle can be extended to other alcohols to introduce a variety of alkyl chains at the 6-position of the pyridazine ring.

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Amino-6-chloropyridazine | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | 3-Amino-6-arylpyridazine | bldpharm.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide/methanol | Nucleophilic Substitution | This compound | chemicalbook.comchemicalbook.com |

Synthesis of Polyfunctionalized Pyridazine Derivatives

This compound serves as a crucial intermediate in the synthesis of various polyfunctionalized pyridazine derivatives, including pyridopyrimidine compounds which are known for their significant biological activities chemicalbook.com. The amino group at the 3-position is a key handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

One of the primary applications of this compound is in the preparation of intermediates for pharmacologically active molecules. For example, it is a key intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist chemicalbook.com. The synthesis of such complex molecules often involves multiple steps where the initial pyridazine structure is elaborated with additional functional groups and ring systems.

The amino group of this compound can undergo a range of reactions, including acylation, alkylation, and diazotization, to introduce further functionality. These reactions can be used to append other chemical entities to the pyridazine core, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

| Starting Material | Application | Resulting Compound Class | Reference |

|---|---|---|---|

| This compound | Intermediate for pharmaceutical synthesis | Pyridopyrimidine compounds | chemicalbook.com |

Preparation of Polycondensed Pyridazine Ring Systems

The construction of polycondensed ring systems containing a pyridazine core is a significant area of research in heterocyclic chemistry. These fused ring systems often exhibit unique pharmacological properties. While direct cyclocondensation reactions starting from this compound are not extensively detailed in the available literature, the general reactivity of aminopyridazines suggests their utility in forming such structures. The amino group, in conjunction with an adjacent ring nitrogen or a suitably positioned substituent, can participate in cyclization reactions with bifunctional reagents.

For instance, the synthesis of pyrimido[4,5-c]pyridazines, a class of fused heterocycles, often involves the reaction of a pyridazine derivative with a three-carbon synthon. A common method is the reaction of a hydrazinyl-uracil with a glyoxal monohydrate, which undergoes condensation and cyclization to form the pyrimido[4,5-c]pyridazine core nih.govnih.gov. While this specific example does not start with this compound, it illustrates a general strategy that could potentially be adapted.

Another important class of fused pyridazines are the triazolo[4,3-b]pyridazines. Their synthesis often involves the cyclization of a hydrazinylpyridazine. The amino group of this compound could, in principle, be converted to a hydrazinyl group, which could then be cyclized with a one-carbon synthon to form a triazole ring fused to the pyridazine core. The synthesis of such fused systems is of interest due to their potential as c-Met and Pim-1 inhibitors, which have applications in cancer therapy.

| Target Ring System | General Synthetic Strategy | Potential Precursor from this compound | Reference |

|---|---|---|---|

| Pyrimido[4,5-c]pyridazine | Condensation of a hydrazinyl pyrimidine (B1678525) with a dicarbonyl compound | - | nih.govnih.gov |

| Triazolo[4,3-b]pyridazine | Cyclization of a hydrazinylpyridazine | 3-Hydrazinyl-6-methoxypyridazine | - |

Advanced Spectroscopic and Computational Characterization of 3 Amino 6 Methoxypyridazine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-amino-6-methoxypyridazine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique insights into the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the methoxy (B1213986) group (OCH₃) protons typically appear as a singlet. The aromatic protons on the pyridazine (B1198779) ring show distinct signals, and the protons of the amino group (NH₂) also produce a characteristic signal. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct peaks are observed for the methoxy carbon, as well as for the carbon atoms of the pyridazine ring. researchgate.net The chemical shifts are influenced by the electron-donating amino group and the methoxy group.

2D-NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons. researchgate.net COSY spectra identify proton-proton couplings within the pyridazine ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from 1D NMR spectra. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-amino-6-phenylpyridazine derivative | ¹H | DMSO-d₆ | Signals for pyridazine ring protons, phenyl protons, and amino protons |

| 3-amino-6-phenylpyridazine derivative | ¹³C | DMSO-d₆ | Signals for pyridazine and phenyl carbons |

| 3-(N-acetylsulfanilamido)-6-methoxypyridazine | Not specified | Not specified | Not specified |

| 3-sulfanilamido-6-ethoxypyridazine | Not specified | Not specified | Not specified |

| 3-sulfanilamido-6-methylthiopyridazine | Not specified | Not specified | Not specified |

This table is for illustrative purposes; specific chemical shifts can vary based on the full structure of the derivative and experimental conditions.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, characteristic IR absorption bands include:

N-H stretching: The primary amino group (NH₂) exhibits characteristic stretching vibrations. google.com

C-H stretching: Signals corresponding to the aromatic C-H bonds of the pyridazine ring and the aliphatic C-H bonds of the methoxy group are observed.

C=N and C=C stretching: The pyridazine ring shows characteristic absorptions for its double bonds.

C-O stretching: The ether linkage of the methoxy group has a distinct stretching vibration. google.com

A patent from 1959 describes the infrared spectrum of this compound as having characteristic absorption bands for the primary aromatic amino group and the methyl group. google.com

Table 2: Key IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretch | 3370–3464 | |

| Nitrile (C≡N) | Stretch | 2212–2224 | |

| Ether (C-O-C) | Asymmetric Stretch | 1259 |

Mass Spectrometry (MS, ESI-HMRS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its derivatives. nih.gov For instance, the protonated molecule [M+H]⁺ can be precisely measured to confirm the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also help to elucidate the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyridazine ring system. The positions of these absorption maxima are influenced by the amino and methoxy substituents. Studies on related compounds, such as 2-amino-6-methoxypyridine-3,5-dicarbonitrile, show a maximum absorption (λmax) at 285 nm, which is attributed to intramolecular charge transfer facilitated by the electron-donating amino and methoxy groups and electron-withdrawing cyano groups.

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.in

Molecular Geometry: DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. ias.ac.innih.gov These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. For example, studies on similar molecules like 3-chloro-6-methoxypyridazine (B157567) have shown good agreement between DFT-calculated and experimentally determined structural parameters. nih.gov

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. ias.ac.innih.gov These calculated frequencies can be compared with the experimental data from IR and Raman spectroscopy to aid in the assignment of the observed vibrational bands. nih.gov This combined experimental and theoretical approach provides a robust analysis of the molecule's vibrational modes. ias.ac.in

Molecular Dynamics (MD) Simulations in Biological Contexts

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into the stability and conformational changes of ligands when interacting with biological macromolecules. For derivatives of the pyridazine class, MD simulations have been employed to differentiate the binding modes of compounds targeting specific receptors. These simulations can reveal how subtle changes in the ligand's structure influence its interaction within a binding pocket. For instance, simulations can distinguish between partial agonists, which may adopt conformations that prevent deep penetration into a hydrophobic pocket, and full agonists that stabilize these deeper interactions.

Conceptual DFT for Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical species through various global reactivity descriptors. These descriptors are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offering predictions about a molecule's kinetic stability and reactivity. For a Schiff base derivative of this compound, specifically N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), these descriptors have been calculated to complement experimental findings. nih.gov

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These calculated parameters provide a theoretical rationale for the observed biological activities of the compound. nih.gov

Table 1: Conceptual DFT Global Reactivity Descriptors for a this compound Derivative (MPM)

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.01 |

| LUMO Energy | ELUMO | - | -1.74 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.27 |

| Ionization Potential | I | -EHOMO | 6.01 |

| Electron Affinity | A | -ELUMO | 1.74 |

| Global Hardness | η | (I - A) / 2 | 2.135 |

| Chemical Potential | µ | -(I + A) / 2 | -3.875 |

| Global Electrophilicity | ω | µ² / 2η | 3.51 |

Data sourced from a study on N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.gov

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses for Intramolecular Interactions

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are theoretical methods used to investigate the electronic structure and bonding within a molecule. rsc.orgresearchgate.net AIM theory examines the topology of the electron density to define atomic basins and characterize the nature of chemical bonds and non-covalent interactions through bond critical points (BCPs). rsc.orgnih.gov

NBO analysis, on the other hand, transforms the complex many-electron wavefunction into a set of localized orbitals (bonds, lone pairs, core orbitals), which aligns more closely with Lewis structures. This method is particularly effective for quantifying intramolecular interactions, such as hyperconjugation and steric repulsion. researchgate.net It calculates the stabilization energy (E(2)) associated with delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. A higher E(2) value indicates a stronger interaction. tandfonline.com

For this compound, NBO analysis can elucidate key intramolecular charge transfer (ICT) interactions. These include delocalizations from the lone pairs of the amino nitrogen (N) and methoxy oxygen (O) atoms into the antibonding π* orbitals of the pyridazine ring, as well as interactions between the π orbitals of the ring itself. These interactions are crucial for understanding the molecule's electronic distribution, stability, and chemical behavior.

Table 2: Representative Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Namino | π*(N-Cring) | High | Lone Pair -> Antibonding π |

| LP(2) Omethoxy | π*(C-Cring) | Moderate | Lone Pair -> Antibonding π |

| π(C=Cring) | π*(N=Nring) | Moderate | π -> π* Delocalization |

| σ(C-Hmethoxy) | σ*(N-Cring) | Low | Hyperconjugation |

This table is illustrative, based on typical NBO analysis of similar heterocyclic systems. Specific values would require a dedicated quantum chemical calculation for this compound.

In Silico Studies for Biological Interactions (e.g., Molecular Docking)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is instrumental in rational drug design and has been applied to derivatives of this compound to explore their potential as therapeutic agents.

Studies have focused on docking these derivatives against various biological targets. For example, a Schiff base derivative, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, was docked against several bacterial proteins to understand its antimicrobial activity. nih.govsemanticscholar.org The results identified key non-bonded interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the target proteins. nih.gov The binding affinity, expressed in kcal/mol, quantifies the strength of this interaction. semanticscholar.org

In another study, a different derivative, (E)-2-methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol, was evaluated for its inhibitory potential against decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. researchgate.net The docking analysis revealed that the compound fits into the active site and forms essential interactions, suggesting its potential as a scaffold for developing new antitubercular drugs. researchgate.net

Table 3: Summary of Molecular Docking Studies for this compound Derivatives

| Derivative | Target Protein (PDB ID) | Target Organism | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine nih.gov | Not specified | Bacillus subtilis | -7.5 | Not specified |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine nih.gov | Not specified | Staphylococcus aureus | -7.2 | Not specified |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine nih.gov | Not specified | Escherichia coli | -7.6 | Not specified |

Biological Activities and Mechanistic Studies of 3 Amino 6 Methoxypyridazine Derivatives

Enzyme Inhibition Studies

Derivatives of 3-amino-6-methoxypyridazine are investigated in medicinal chemistry for their potential to interact with various biological targets, including enzymes. The pyridazine (B1198779) nucleus serves as a versatile scaffold for developing compounds that can modulate enzymatic activity, which is a cornerstone of modern drug discovery. The following sections explore the specific enzyme inhibitory activities of these derivatives based on available scientific research.

Anti-inflammatory and Analgesic Properties (e.g., P38 Kinase Modulation)

Pyridazine and pyridazinone derivatives have a well-established history in the development of agents with analgesic and anti-inflammatory properties. scielo.brsarpublication.com Certain derivatives are recognized as p38 MAP kinase inhibitors, which play a crucial role in the inflammatory cascade through the regulation of proinflammatory cytokines like IL-1β and TNF-α.

A novel 3-amino-6-phenyl-pyridazine derivative has been identified as a potent anti-neuroinflammatory agent. nih.govuky.edu This compound selectively suppresses glial activation, a key factor in neurodegenerative disease pathology. It effectively blocks the overproduction of inflammatory mediators such as interleukin-1β (IL-1β), nitric oxide (NO), and the enzyme inducible nitric oxide synthase (iNOS) in activated glial cells. nih.govuky.edu This selective action highlights its potential as a therapeutic approach for neuroinflammatory conditions.

Table 1: Anti-inflammatory Activity of a 3-Amino-6-phenyl-pyridazine Derivative

| Compound | Biological Target | Effect | Reference |

|---|

Central Nervous System (CNS) Activity (e.g., GABAA Receptor Ligands)

Derivatives of aminopyridazine have been successfully developed as potent and selective ligands for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) in particular have been shown to act as competitive antagonists at the GABAA receptor site. sarpublication.comnih.gov

Compounds such as SR 95531 (Gabazine) and SR 95103 are notable examples. nih.govnih.gov SR 95531, which features a methoxyphenyl group, is a highly selective and competitive GABAA antagonist. wikipedia.org It effectively displaces GABA from its binding site and antagonizes GABA-induced chloride currents. nih.gov Research has determined the binding affinities of these compounds, demonstrating their potency. For instance, SR 95531 displaces [³H]GABA from rat brain membranes with a Ki value of 150 nM. These derivatives serve as critical research tools for studying the GABAergic system and its subtypes. nih.gov

Table 2: Binding Affinity of Arylaminopyridazine Derivatives at the GABAA Receptor

| Compound | Action | Binding Affinity (Ki) | IC₅₀ | Reference |

|---|---|---|---|---|

| SR 95531 (Gabazine) | Selective, Competitive GABAA Antagonist | 150 nM | 200 nM / 440 nM |

| SR 95103 | Competitive GABAA Antagonist | 2.2 µM | Not specified | nih.gov |

Antihypertensive and Diuretic Effects

Derivatives of the pyridazine nucleus have been investigated for their potential cardiovascular effects, with several studies demonstrating significant antihypertensive and diuretic properties. While research directly on this compound is not extensively detailed in this specific context, the broader class of pyridazine and pyridazinone compounds has shown promise.

One area of investigation has been on 3-hydrazino-5,6-dihydrobenzo[h]cinnolines, which are a form of pyridazine derivative. Studies on these compounds have indicated both hypotensive and diuretic activities. nih.gov Further research into 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also revealed noteworthy antihypertensive effects in preclinical models. researchgate.net Specifically, compounds within this series, identified as 4e and 4i, showed significant antihypertensive activity when evaluated using the non-invasive tail-cuff method. researchgate.net

Additionally, a series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive properties. nih.gov Within this group, several compounds (specifically 16, 19, 24, 30, 39, 42, and 45) were identified as having good antihypertensive activity. nih.gov The collective findings from these studies suggest that the pyridazine scaffold is a viable starting point for the development of new antihypertensive agents. researchgate.netnih.gov The mechanism of action for these compounds is often linked to their ability to influence the cardiovascular system, leading to a reduction in blood pressure. researchgate.net

The following table summarizes the findings on the antihypertensive activity of selected pyridazinone derivatives.

| Compound Series | Key Findings | Reference |

| 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one | Compounds 4e and 4i demonstrated significant antihypertensive activity. | researchgate.net |

| 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one | Compounds 16, 19, 24, 30, 39, 42, and 45 were found to have good antihypertensive activity. | nih.gov |

Antidiabetic Activity

The pyridazine scaffold has also been explored for its potential in managing diabetes, with several derivatives showing promising antidiabetic activity. Research has indicated that certain pyridazine-based compounds can act as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase. researchgate.net

One study focused on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine derivatives, which are structurally related to this compound. proquest.com These compounds were tested for their hypoglycemic effects. proquest.com The results were promising, with several compounds in the series (7b, 7f, 7h, and 7l) exhibiting good hypoglycemic activity, comparable to the standard drug insulin in preclinical models. proquest.com

Another line of research has investigated pyridazine analogs as inhibitors of the α-amylase enzyme. researchgate.net This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control post-prandial blood glucose levels. researchgate.net In one such study, a series of fourteen pyridazine analogs were synthesized and evaluated for their α-amylase inhibitory activity through in vitro assays. researchgate.net The study also employed in silico molecular docking and molecular dynamics simulations to understand the interaction between the compounds and the enzyme. researchgate.net

The table below presents data on the hypoglycemic activity of selected 6-methoxyimidazo[1,2-b]pyridazine derivatives.

| Compound | Hypoglycemic Activity (%) | Reference |

| 7b | 69.87 | proquest.com |

| 7f | 69.0 | proquest.com |

| 7h | 68.79 | proquest.com |

| 7l | 68.61 | proquest.com |

Anti-Amyloidogenic Mechanisms

Derivatives of this compound have been investigated for their potential to interfere with the formation of amyloid fibrils, which are associated with a variety of neurodegenerative diseases. The research in this area has focused on two primary mechanisms: the direct inhibition of fibril formation and the stabilization of the native, unfolded state of proteins.

Inhibition of Amyloid Fibril Formation

Studies have shown that certain pyridazine-based compounds can effectively inhibit the aggregation of proteins into amyloid fibrils. nih.gov A notable example is a small organic molecule codenamed RS-0406, which has demonstrated a significant reduction in amyloid fibrils in both in vitro and in vivo models. nih.gov The mechanism of inhibition is thought to involve the destabilization of the β-sheet structures that are critical for fibril formation. nih.gov Molecular dynamics simulations have suggested that compounds like RS-0406 can interact with the amyloidogenic regions of peptides, thereby preventing their assembly into larger aggregates. nih.gov

Further research into the structure-activity relationship of pyridazine-based inhibitors has revealed that the nature and position of substituents on the aromatic rings of these molecules play a crucial role in their inhibitory activity. nih.gov For instance, a fluorinated derivative of RS-0406 was found to be a more effective kinetic inhibitor, delaying the nucleation phase of fibril formation. nih.gov

Stabilization of Protein Monomers During Unfolded States

In addition to directly inhibiting fibril formation, pyridazine derivatives have been shown to stabilize the monomeric form of proteins, particularly during their partially unfolded states. nih.gov This is a key mechanism for preventing the initial misfolding and aggregation that leads to amyloid plaque formation. nih.gov Biochemical structural analyses and molecular dynamics simulations have provided evidence that these compounds can bind to the protein monomer, helping to maintain a conformation that is less prone to aggregation. nih.gov

One proposed mechanism involves the stabilization of α-helical structures within the protein monomer. nih.gov By binding to regions flanking the amyloidogenic core, these compounds can favor the α-helix conformation over the β-sheet conformation, which is characteristic of amyloid fibrils. nih.gov The unique structural features of pyridazine derivatives, including their aromaticity and hydrogen-bonding capabilities, are believed to be important for these stabilizing interactions. nih.gov

General Interaction Studies with Biological Targets (Enzymes and Receptors)

The 3-aminopyridazine (B1208633) scaffold, of which this compound is a member, has been identified as a key structural element in several biologically active compounds, including marketed drugs. nih.gov This highlights the significance of this chemical moiety in interacting with various biological targets such as enzymes and receptors. nih.gov

In the realm of neuroinflammation, a novel 3-amino-6-phenyl-pyridazine derivative has been developed as a selective inhibitor of glial activation. nih.gov This compound was found to selectively block the production of pro-inflammatory cytokines like IL-1β and nitric oxide by inhibiting protein kinases, without affecting other essential glial functions. nih.gov

Furthermore, pyridazine derivatives have been investigated as potential modulators of glutamate receptors. cyberleninka.ru Molecular docking studies have been conducted to evaluate the affinity of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives for various metabotropic and ionotropic glutamate receptors, which are important targets in the central nervous system. cyberleninka.ru

The pyridazine ring itself possesses unique physicochemical properties that make it suitable for drug-target interactions. nih.gov These include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a dual hydrogen-bonding capacity. nih.gov These characteristics are advantageous in the design of molecules that can effectively bind to the active sites of enzymes or the binding pockets of receptors. nih.gov For example, pyridazine derivatives have been shown to enhance the structural and functional plasticity of the tripartite synapse by activating local translation in astrocytic processes, indicating a complex interaction with cellular machinery. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Delineation of Structural Parameters Influencing Biological Activity

The biological profile of 3-amino-6-methoxypyridazine derivatives is profoundly influenced by the nature, position, and steric bulk of substituents attached to the core ring. Furthermore, non-covalent interactions such as hydrogen and halogen bonding play a pivotal role in the molecular recognition by biological targets.

The strategic placement and chemical nature of substituents on the pyridazine (B1198779) ring can dramatically alter the biological activity of the resulting compounds. For instance, in a series of pyrazolotriazine derivatives, the introduction of a 2-methyl-6-methoxypyrid-3-yl group at the 8-position of the pyrazolotriazine core led to improved physical properties and efficacy profiles. sci-hub.se Further modifications, such as replacing the 2-methyl group with hydrogen, resulted in a modest improvement in receptor binding affinity in some cases. sci-hub.se

The bulkiness of the substituent is another critical factor. In the context of corticotropin-releasing factor receptor-1 (CRF1) antagonists, analogues with tertiary amine side chains at the 4-position of a pyrid-3-yl group attached to a pyrazolotriazine core exhibited the most potent activity within their subseries. sci-hub.se This suggests that an optimal level of steric bulk is necessary for effective receptor interaction.

The position of the substituent is equally important. Studies on methoxypyridine-derived gamma-secretase modulators revealed that a 3-methoxy substituent on a phenyl B-ring led to a modest improvement in efficacy. nih.gov However, the introduction of a heteroatom, as in a pyridyl B-ring, was detrimental to activity, highlighting the sensitivity of the target enzyme to the electronic and steric properties at this position. nih.gov

The following table summarizes the impact of various substituents on the biological activity of pyridazine derivatives based on available research.

| Scaffold | Target | Substituent Modification | Impact on Activity | Reference |

| Pyrazolotriazine | CRF1 Receptor | Replacement of 2-methyl with H on pyrid-3-yl | Modest improvement | sci-hub.se |

| Pyrazolotriazine | CRF1 Receptor | Tertiary amine at C4 of pyrid-3-yl | Increased potency | sci-hub.se |

| Tetrahydroindazole | Gamma-secretase | 3-Methoxyphenyl B-ring | Modest improvement | nih.gov |

| Tetrahydroindazole | Gamma-secretase | 3-Pyridyl B-ring | Deleterious | nih.gov |

Hydrogen bonds are fundamental to drug-receptor interactions, and the pyridazine ring offers unique hydrogen bonding capabilities. The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. nih.gov This dual hydrogen-bonding potential is a distinctive feature compared to other azines and has been effectively utilized in drug design. nih.gov The electron-withdrawing effect of the nitrogen atoms also makes the C-H bonds of the pyridazine ring potential hydrogen bond donors. nih.gov

Theoretical studies have shown that intramolecular hydrogen bonds can form in derivatives of 3-amino-4-methoxy benzamide, influencing the molecular structure and vibrational properties. ias.ac.in In the context of SMARCA4 bromodomain inhibitors, an intramolecular hydrogen bond in a 3-amino-6-phenylpyridazine derivative pre-organized the molecule into a planar conformation favorable for binding. nih.gov

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is also a significant contributor to the binding affinity of halogenated pyridazine derivatives. Theoretical calculations have demonstrated that halogen bonding energies can be substantial, ranging from -27.86 to -46.15 kJ·mol⁻¹. acs.org The distances of these bonds are often shorter than the sum of the van der Waals radii of the involved atoms, indicating a strong interaction. acs.org In molecular dynamics simulations of dopamine (B1211576) D4 receptor ligands, halogen bonds were observed to form and break, influencing the binding mode of the ligand. uj.edu.pl

The table below outlines key findings regarding hydrogen and halogen bonding in pyridazine-based compounds.

| Interaction Type | Compound Class | Key Finding | Significance | Reference |

| Hydrogen Bonding | General Pyridazines | Dual H-bond acceptor capability of ring nitrogens. | Unique feature for drug design. | nih.gov |

| Intramolecular H-Bond | 3-Amino-6-phenylpyridazine derivative | Pre-organizes molecule for optimal binding. | Enhances binding affinity. | nih.gov |

| Halogen Bonding | Mercury(II) complexes of N-(3-halophenyl)-2-pyrazinecarboxamides | X···N distances are 2.5–9.4% shorter than vdW radii sum. | Indicates strong interaction. | acs.org |

| Halogen Bonding | Dopamine D4 Receptor Ligands | Dynamic formation and breaking of halogen bonds. | Influences ligand binding mode. | uj.edu.pl |

SAR Studies for Specific Pharmacological Targets

The versatility of the this compound scaffold is evident in its application across a range of pharmacological targets, including amyloid inhibition, kinase inhibition, and antimicrobial agents.

The development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease has benefited from the use of pyridazine-related scaffolds. In a series of methoxypyridine-derived tetrahydroindazoles, the introduction of a methoxypyridine motif led to compounds with improved activity in reducing Aβ42 production and better solubility. nih.gov Specifically, a 3-methoxypyridine (B1141550) derivative showed a nearly 3-fold improvement in activity over the parent compound. nih.gov The structure-activity relationship in this series was distinct, with a broad tolerance for N-alkyl substitutions on the D-ring of the scaffold. nih.gov

| Compound Series | Modification | Effect on Aβ42 Reduction | Reference |

| Methoxypyridine-derived tetrahydroindazoles | Introduction of methoxypyridine | Improved activity | nih.gov |

| Methoxypyridine-derived tetrahydroindazoles | 3-Methoxypyridine vs. parent | ~3-fold improvement | nih.gov |

| Methoxypyridine-derived tetrahydroindazoles | N-alkyl substitution on D-ring | Broad tolerance, good activity | nih.gov |

The this compound scaffold is a valuable starting point for the design of kinase inhibitors. Derivatives of 3-iodo-6-methoxypyridazine (B107417) have been explored for their potential as anticancer agents by targeting kinases. SAR studies can be designed to evaluate the bioactivity of such compounds against kinase targets like EGFR and HER2, which have methoxy- or halogen-sensitive active sites.

Pyridazine and its fused-ring derivatives have been investigated as inhibitors of various kinases, including phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net For instance, 4-methylpyridopyrimidinone derivatives have been identified as potent PI3K/mTOR dual inhibitors. researchgate.net The pyrimidine (B1678525) ring is a common feature in many clinical candidates for PI3K inhibitors. oncotarget.com Furthermore, aminopyridine and aminoisoquinoline derivatives have been developed as inhibitors of Syk and JAK kinases, which are implicated in inflammatory and autoimmune diseases. google.com

| Kinase Target | Scaffold/Derivative | Key SAR Finding | Reference |

| EGFR, HER2 | 3-Iodo-6-methoxypyridazine derivatives | Potential for inhibition due to methoxy (B1213986)/halogen sensitivity | |

| PI3K/mTOR | 4-Methylpyridopyrimidinone derivatives | Potent dual inhibitors | researchgate.net |

| Syk, JAK | Aminopyridine/aminoisoquinoline derivatives | Effective inhibitors for immunomodulation | google.com |

Pyridazine derivatives have long been recognized for their antimicrobial properties. nih.govresearchgate.net Studies have shown that 6-substituted 3-aminopyridazine (B1208633) and its sulfonamido derivatives possess antimicrobial activity. nih.gov More recently, Schiff base derivatives of 4-amino-N-(6-methoxy-pyridazine-3-yl) benzenesulfonamide (B165840) have demonstrated potent antimicrobial activity against a broad spectrum of bacteria and fungi. samipubco.com

The antimicrobial activity of Schiff bases derived from 6-methoxypyridin-3-amine has also been investigated. A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its metal complexes with Co(II) and Cu(II) have been synthesized and screened against various bacterial species. semanticscholar.org

| Compound Type | Microbial Target | Activity | Reference |

| 6-Substituted 3-aminopyridazine | Bacteria | Antimicrobial | nih.gov |

| 4-{(E)-[(N-substituents-phenyl)methylidene]-amino}-N-(6-methoxy-pyridazine-3-yl) benzene-1-sulfonamide | Bacteria and Fungi | Potent antimicrobial | samipubco.com |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes | E. coli, B. subtilis, S. aureus, K. pneumoniae | Antimicrobial | semanticscholar.org |

Application of QSAR Methodologies for Predictive Design